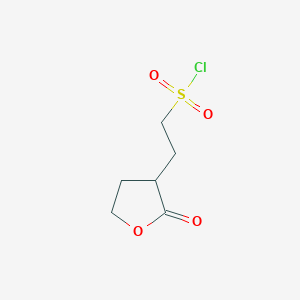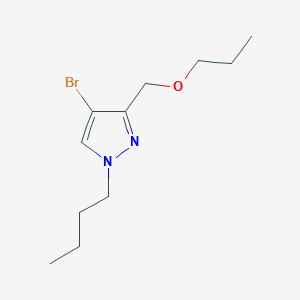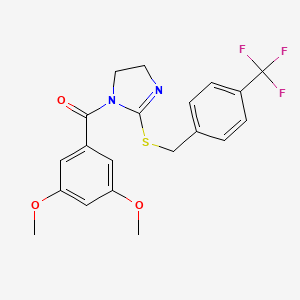
2'-Chloro-2,3'-bipyridine
概要
説明
2’-Chloro-2,3’-bipyridine is a bipyridine derivative, characterized by the presence of a chlorine atom at the 2’ position of the bipyridine structure. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. These compounds are widely used in various fields due to their ability to coordinate with metal ions, making them valuable in coordination chemistry, catalysis, and material science .
作用機序
Target of Action
2’-Chloro-2,3’-bipyridine is a type of bipyridine derivative. Bipyridine derivatives are known to form complexes with most transition metal ions . These complexes have been described for all of the transition metals . The primary targets of 2’-Chloro-2,3’-bipyridine are therefore likely to be transition metal ions.
Mode of Action
2’-Chloro-2,3’-bipyridine interacts with its targets, the transition metal ions, through coordination chemistry . As a diimine ligand, 2’-Chloro-2,3’-bipyridine has two nitrogen atoms that can bind to metal centers . This interaction results in the formation of complexes that often exhibit distinctive optical and redox properties .
Biochemical Pathways
The formation of complexes between 2’-Chloro-2,3’-bipyridine and transition metal ions can affect various biochemical pathways. For instance, complexes of 2,2’-bipyridine are known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . The exact pathways affected by 2’-Chloro-2,3’-bipyridine and their downstream effects would depend on the specific transition metal ion involved in the complex.
Pharmacokinetics
Bipyridine complexes are known to be soluble in organic solvents and slightly soluble in water , which could impact the bioavailability of 2’-Chloro-2,3’-bipyridine.
Result of Action
The molecular and cellular effects of 2’-Chloro-2,3’-bipyridine’s action would depend on the specific transition metal ion involved in the complex. For instance, some bipyridine complexes have been found to have significant anti-inflammatory activity . Other complexes have been used in the treatment of diseases like Alzheimer’s .
Action Environment
The action, efficacy, and stability of 2’-Chloro-2,3’-bipyridine can be influenced by various environmental factors. For instance, the solvent in which 2’-Chloro-2,3’-bipyridine is dissolved can affect its ability to form complexes with transition metal ions . Additionally, factors such as pH and temperature could also potentially influence the action of 2’-Chloro-2,3’-bipyridine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where 2-chloropyridine is reacted with a pyridineboronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling .
Industrial Production Methods: Industrial production of 2’-Chloro-2,3’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .
化学反応の分析
Types of Reactions: 2’-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form larger bipyridine derivatives through coupling reactions with other pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Various substituted bipyridines depending on the nucleophile used.
Oxidation Products: Oxidized forms of bipyridine, potentially forming N-oxides.
Reduction Products: Reduced bipyridine derivatives.
科学的研究の応用
2’-Chloro-2,3’-bipyridine has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are valuable in catalysis and material science.
Biology: Its metal complexes can be used in biological studies to understand metal ion interactions in biological systems.
Industry: Used in the synthesis of advanced materials, including polymers and supramolecular structures.
類似化合物との比較
2,2’-Bipyridine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4,4’-Bipyridine: Has the pyridine rings connected at the 4 positions, leading to different coordination properties.
3,3’-Bipyridine: Another isomer with different electronic and steric properties.
Uniqueness: 2’-Chloro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and allows for the formation of diverse derivatives. This makes it a versatile building block in synthetic chemistry .
特性
IUPAC Name |
2-chloro-3-pyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHPSUWETNBNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93297-77-9 | |
| Record name | 2-chloro-3-(pyridin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B2719670.png)

![ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2719672.png)

![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)
![1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2719675.png)
![2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2719676.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)
![N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2719679.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2719680.png)
![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2719682.png)


